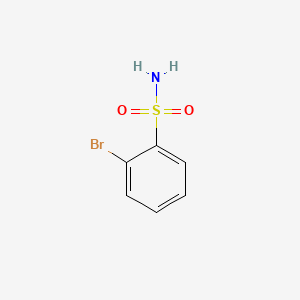

2-Bromobenzenesulfonamide

説明

Classical Synthesis Routes

The traditional approach to synthesizing 2-Bromobenzenesulfonamide primarily involves the reaction of a sulfonyl chloride with an amine source.

The most direct and established method for the synthesis of this compound is the reaction of 2-Bromobenzenesulfonyl Chloride with ammonia (B1221849). lookchem.comsigmaaldrich.com This reaction is a nucleophilic substitution at the sulfonyl group, where ammonia acts as the nucleophile, displacing the chloride ion to form the sulfonamide.

The starting material, 2-Bromobenzenesulfonyl Chloride, is a reactive compound that can be synthesized from 2-aminobenzenesulfonic acid. sigmaaldrich.com It is commercially available as a solid with a melting point of 49-52 °C. sigmaaldrich.com The reaction with ammonia is typically carried out to achieve the sulfonylation necessary to produce this compound. lookchem.comsigmaaldrich.com

While this method is straightforward, alternative starting materials and reaction conditions have been explored. For instance, a general procedure for benzenesulfonamide (B165840) synthesis involves reacting benzenethiol (B1682325) with iodine, ammonia, and tert-butyl hydroperoxide in acetonitrile (B52724) at elevated temperatures. rsc.org Although not specific to the 2-bromo derivative, this highlights the exploration of different starting points for sulfonamide synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFGGXNLZUSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384224 | |

| Record name | 2-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92748-09-9 | |

| Record name | 2-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromobenzenesulfonamide

Synthesis of Substituted 2-Bromobenzenesulfonamide Derivatives

The synthesis of substituted this compound derivatives is a key area of research, enabling the creation of a diverse range of molecules with tailored properties.

The preparation of N,N-dialkyl-2-bromobenzenesulfonamides often serves as a crucial step for further synthetic transformations. A common approach involves the reaction of 2-bromobenzenesulfonyl chloride with the appropriate dialkylamine. thieme-connect.com This method is foundational for creating precursors for more complex structures.

One notable application of N-alkyl-N-allyl-2-bromobenzenesulfonamides is in the synthesis of 4-substituted benzosultams. thieme-connect.com This is achieved through a two-step sequence involving an initial selective E-cross-metathesis with various alkenes, followed by a radical cyclization. The cyclization is typically initiated by agents like 2,2′-azobis(isobutyronitrile) (AIBN) and tris(trimethylsilyl)silane (B43935), yielding the desired benzosultams in moderate to good yields. thieme-connect.com

The following table summarizes the synthesis of various N-alkyl-N-allyl-2-bromobenzenesulfonamide derivatives and their subsequent cyclization products.

| Entry | Alkene | Product (Yield %) |

| 1 | Prop-1-en-2-ylbenzene | 4-Benzyl-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (65%) |

| 2 | 1-Hexene | 4-Butyl-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (70%) |

| 3 | 1-Octene | 2-Methyl-4-hexyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (72%) |

This table presents a selection of results from the radical cyclization of N-alkyl-N-allyl-2-bromobenzenesulfonamides functionalized via cross-metathesis. thieme-connect.com

Incorporating heterocyclic moieties into the this compound scaffold can lead to compounds with interesting biological activities. One synthetic route involves the reaction of 2-bromobenzenesulfonyl chloride with an amine-containing heterocycle. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide has been synthesized by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. researchgate.net This product can then be further functionalized by N-alkylation or N-aralkylation. researchgate.net

Another strategy involves coupling 2-bromobenzenesulfonamides with terminal alkynes in a one-pot Sonogashira coupling and cyclization reaction to access substituted benzosultams. organic-chemistry.orgresearchgate.net This method provides regioselective access to a variety of these heterocyclic systems. organic-chemistry.orgresearchgate.net

Furthermore, derivatives of 2-phenitidine have been synthesized by first reacting 2-phenitidine with benzenesulfonyl chloride, followed by bromination to yield N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide (B165840). researchgate.net This intermediate is then treated with various alkyl or aryl halides to produce N-substituted sulfonamides. researchgate.net

The table below illustrates the synthesis of this compound derivatives incorporating a benzimidazole-pyrimidine scaffold.

| Compound ID | Substituent on Benzenesulfonamide | Yield (%) |

| 12a | H | 71 |

| 12d | 4-Br | 70 |

| 12e | 4-CF3 | 62 |

| 12f | 4-OCH3 | 81 |

| 12g | 4-CH3 | 52 |

This table shows the yields of various N-(2-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)benzenesulfonamide derivatives. mdpi.com

Reactivity and Reaction Mechanisms of 2 Bromobenzenesulfonamide

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of 2-bromobenzenesulfonamide derivatives are a cornerstone for the synthesis of sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Synthesis of Benzosultams and Dibenzosultams

Benzosultams (benzothiazine dioxide derivatives) and dibenzosultams are important heterocyclic structures found in a range of pharmaceutical agents that exhibit antiviral, antimicrobial, and anticancer properties. The synthesis of these compounds often leverages the reactivity of this compound through various intramolecular cyclization strategies.

A highly efficient one-pot method for synthesizing substituted benzosultams involves a Sonogashira coupling of 2-bromobenzenesulfonamides with terminal alkynes, followed by an intramolecular cyclization. vulcanchem.commolaid.com This palladium and copper co-catalyzed reaction provides a direct route to a diverse range of benzosultams in excellent yields. vulcanchem.com

The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI. The process proceeds under relatively mild conditions in a solvent like DMF at elevated temperatures. Researchers have optimized these conditions, finding that the choice of catalyst and solvent is crucial for achieving high efficiency. This method is scalable and compatible with a wide array of substrates, leading to the successful synthesis of numerous benzosultam examples with yields often ranging from 90-98%.

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd(PPh₃)₂Cl₂, CuI | 2-Bromobenzenesulfonamides, Terminal Alkynes | Substituted Benzosultams | 90-98% | |

| Pd/Cu | 2-Bromobenzenesulfonamides, Terminal Alkynes | Benzosultams | High | researchgate.net |

An innovative and environmentally conscious method for the synthesis of six- or seven-membered dibenzosultams has been developed utilizing an intramolecular arylation of N-aryl or N-benzyl-2-halobenzenesulfonamides. wikipedia.orgnih.gov This reaction is uniquely promoted by a system of dimethyl sulfoxide (B87167) (DMSO) and sodium formate (B1220265) dihydrate (HCOONa·2H₂O) and notably proceeds without the need for transition metals, external ligands, light irradiation, or chemical oxidants. wikipedia.orgwikipedia.orgursinus.edu

This approach represents a significant advancement in the synthesis of these important heterocyclic cores, offering operational simplicity and avoiding the cost and toxicity associated with metal catalysts. wikipedia.orgursinus.edu The resulting dibenzosultams, which possess a free NH group, can be further functionalized, highlighting the synthetic utility of this method. wikipedia.orgnih.gov

| Reagent System | Substrates | Product | Key Feature | Reference |

| DMSO/HCOONa·2H₂O | N-aryl/N-benzyl-2-halobenzenesulfonamides | Dibenzosultams | Transition-metal-free | wikipedia.orgnih.gov |

Radical cyclization offers another pathway to functionalized benzosultams starting from derivatives of this compound. One such strategy involves the initial functionalization of N-Alkyl-N-allyl-2-bromobenzenesulfonamides through a selective E-cross-metathesis with various alkenes. researchgate.net

The subsequent and key step is a radical cyclization of the resulting complex alkene. researchgate.net This cyclization is typically initiated by a radical initiator like 2,2′-azobis(isobutyronitrile) (AIBN) in the presence of a radical mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). researchgate.net This sequence provides a direct route to 4-substituted benzosultams in moderate to good yields. researchgate.net

| Initiator/Mediator | Substrates | Product | Yield | Reference |

| AIBN, TTMSS | N-Alkyl-N-allyl-2-bromobenzenesulfonamides (post-metathesis) | 4-Substituted Benzosultams | Moderate to Good | researchgate.net |

Intramolecular Arylation (e.g., using DMSO/HCOONa·2H2O system)

Regioselectivity in Cyclization Reactions

In the synthesis of benzosultams via the Sonogashira coupling-cyclization of 2-bromobenzenesulfonamides and terminal alkynes, a high degree of regioselectivity is observed. vulcanchem.commolaid.com The reaction preferentially proceeds via a 6-endo-dig cyclization pathway over the alternative 5-exo-dig mode.

This regiochemical outcome has been rationalized through Density Functional Theory (DFT) studies. vulcanchem.com The calculations revealed that the activation energy barrier for the 6-endo-dig cyclization is lower than that for the 5-exo-dig pathway, thus making the formation of the six-membered benzothiazine dioxide ring the favored process. The regioselectivity has been unequivocally confirmed through X-ray crystallographic analysis of the resulting benzosultam products.

Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. wikipedia.org

Prominent examples of cross-coupling reactions applicable to bromo-sulfonamide scaffolds include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org It is plausible to employ this reaction to couple this compound with various aryl or vinyl boronic acids to synthesize biaryl sulfonamides or styryl sulfonamides, respectively. For instance, a palladium-catalyzed Suzuki-Miyaura reaction could be used to attach a cyclopropyl (B3062369) group to a this compound precursor. vulcanchem.com

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. rsc.org Intramolecular Heck reactions of ortho-halosulfonamides, for example, have been utilized to prepare benzosultams. researchgate.net This demonstrates the utility of the bromo-sulfonamide moiety in C-C bond-forming reactions to build cyclic systems.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgursinus.edu This palladium-catalyzed reaction is broadly applicable and allows for the synthesis of a wide range of N-aryl sulfonamides from this compound and various primary or secondary amines. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partners | Product Type | Catalyst/Ligand Example | Reference |

| Suzuki-Miyaura | This compound + Arylboronic Acid | Biaryl Sulfonamide | Pd(OAc)₂, PCy₃·HBF₄ | nih.gov |

| Heck | ortho-Halosulfonamide + Alkene (intramolecular) | Benzosultam | Palladium catalyst | researchgate.net |

| Buchwald-Hartwig | This compound + Amine | N-Aryl Sulfonamide | Palladium catalyst | wikipedia.orgursinus.edu |

Palladium/Chiral Norbornene Cooperative Catalysis for Biaryl Sulfonamides

The synthesis of axially chiral biaryl sulfonamides, which are significant pharmacophores and chiral ligands, has been advanced through palladium/chiral norbornene (NBE) cooperative catalysis. researcher.liferesearchgate.net This method provides an efficient route to these structures, which have been underexplored compared to their achiral or centrally chiral counterparts. researcher.life

A highly effective method for the enantioselective synthesis of these chiral molecules utilizes a cooperative catalysis system involving palladium and a chiral norbornene. researcher.liferesearcher.life This reaction employs readily available aryl iodides, bulky 2-bromobenzenesulfonamides, and olefins as reactants. researcher.liferesearchgate.net The approach is noted for its broad substrate scope, excellent enantioselectivities, step economy, and scalability. researcher.liferesearchgate.net This three-component cascade process is a general and modular platform for constructing axial chirality. researchgate.net Mechanistic and computational studies suggest a unique 1,2-cooperative activation mode that lowers the free energy barrier and stabilizes key intermediates, thereby promoting the crucial C-C bond formation. researcher.life

Table 1: Key Features of Pd/Chiral Norbornene Catalysis for Biaryl Sulfonamides

| Feature | Description | Source(s) |

|---|---|---|

| Catalytic System | Palladium / Chiral Norbornene (NBE) | researcher.liferesearchgate.net |

| Reactants | Aryl iodides, 2-bromobenzenesulfonamides, Olefins | researcher.liferesearchgate.net |

| Product Class | Axially chiral biaryl sulfonamides | researcher.life |

| Key Advantages | Broad substrate scope, high enantioselectivity, step economy, scalability | researcher.liferesearchgate.net |

| Proposed Mechanism | 1,2-cooperative activation mode | researcher.life |

Reactions with Terminal Alkynes

This compound serves as a key precursor in the synthesis of benzosultams, which are heterocyclic compounds with notable pharmaceutical properties, including antiviral, antimicrobial, and anticancer activities. organic-chemistry.org A prominent reaction pathway involves a one-pot Sonogashira coupling followed by a cyclization reaction with terminal alkynes. organic-chemistry.orgacs.org

This process is typically catalyzed by a palladium-copper system, such as Pd(PPh₃)₂Cl₂ and CuI, in a solvent like DMF. organic-chemistry.org The reaction proceeds via an initial Sonogashira coupling between the this compound and the terminal alkyne, followed by an intramolecular hydroamination. researchgate.netmdpi.com This cascade provides access to a variety of substituted benzosultams with high efficiency and, crucially, high regioselectivity. organic-chemistry.orgacs.org Density functional theory (DFT) studies have shown that the regioselectivity is controlled by the activation energy barrier, favoring a 6-endo-dig cyclization mode over the 5-exo-dig alternative. organic-chemistry.org The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, has been crucial to achieving high yields (typically 90-98%). organic-chemistry.org

Table 2: One-Pot Sonogashira Coupling-Cyclization of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Precursors | 2-Bromobenzenesulfonamides, Terminal alkynes | organic-chemistry.orgacs.org |

| Catalysts | Pd(PPh₃)₂Cl₂, CuI | organic-chemistry.org |

| Solvent | Dimethylformamide (DMF) | organic-chemistry.org |

| Product | Substituted benzosultams (benzothiazine dioxide derivatives) | organic-chemistry.org |

| Cyclization Mode | 6-endo-dig (favored) | organic-chemistry.org |

| Reported Yields | 90-98% | organic-chemistry.org |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry involving derivatives of benzenesulfonamide (B165840), particularly N-halobenzenesulfonamides, has been a subject of extensive kinetic and mechanistic investigation. These compounds serve as important oxidizing agents for a variety of organic substrates.

Kinetics and Mechanisms of Oxidation Reactions of N-Bromobenzenesulfonamide and its Derivatives

Sodium N-bromobenzenesulfonamide, often referred to as bromamine-B (BAB), is a mild oxidant used in numerous kinetic studies. ias.ac.in The oxidation of various organic molecules, including benzyl (B1604629) alcohols, α-hydroxy acids, and dipeptides, by BAB has been investigated in acidic media. cdnsciencepub.comtandfonline.comoup.com

In the oxidation of substituted benzyl alcohols, the reaction is first-order with respect to the oxidant (BAB), the alcohol, and hydrogen ions. cdnsciencepub.comcdnsciencepub.com The active oxidizing species is postulated to be the protonated form, (PhSO₂NH₂Br)⁺. cdnsciencepub.comcdnsciencepub.com The reaction rate is unaffected by the addition of the product, benzenesulfonamide. cdnsciencepub.com Similar first-order dependence on [BAB] has been observed in the oxidation of dipeptides and in palladium(II)-catalyzed oxidations of α-hydroxy acids. tandfonline.comoup.com However, the dependence on the substrate and H⁺ concentration can vary; for instance, the oxidation of dipeptides shows a fractional order in [DPP] and an inverse fractional order in [H⁺] at high acid concentrations. oup.com

Table 3: Kinetic Parameters for Oxidation by Sodium N-Bromobenzenesulfonamide (BAB)

| Substrate | Order in [BAB] | Order in [Substrate] | Order in [H⁺] | Notes | Source(s) |

|---|---|---|---|---|---|

| Benzyl Alcohols | 1 | 1 | 1 | (PhSO₂NH₂Br)⁺ is the reactive species. | cdnsciencepub.comcdnsciencepub.com |

| α-Hydroxy Acids | 1 | 0 | Fractional | Pd(II) catalyzed. | tandfonline.com |

| Dipeptides | 1 | Fractional | Inverse Fractional (at high [H⁺]) | Michaelis-Menten type kinetics suggested. | oup.com |

| Acidic Amino Acids | 1 | 1 (or fractional) | Inverse First (or zero) | Rate dependence on [H⁺] and [substrate] varies with conditions. | ias.ac.in |

Hydride Transfer Mechanisms

A key mechanistic feature proposed for the oxidation of alcohols by N-bromobenzenesulfonamide is the transfer of a hydride ion from the alcohol to the oxidant in the rate-determining step. cdnsciencepub.comcdnsciencepub.com This proposal is supported by a significant primary kinetic isotope effect (kH/kD = 5.26) observed in the oxidation of benzyl alcohol. cdnsciencepub.comcdnsciencepub.com This indicates that the C-H bond at the carbinol carbon is broken during the rate-limiting step.

This hydride transfer mechanism is common for the oxidation of monohydric alcohols and non-vicinal diols by sodium N-bromobenzenesulphonamide. rsc.org In contrast, the oxidation of vicinal diols often proceeds through a different mechanism involving glycol bond fission. rsc.org The concept of hydride transfer is fundamental in many redox reactions, including biological systems where coenzymes like NADH act as hydride donors. libretexts.org In the context of N-bromobenzenesulfonamide oxidations, the protonated oxidant (PhSO₂NH₂Br)⁺ acts as the hydride acceptor. cdnsciencepub.com

Functionalization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle that can be modified through various reactions, most notably on the nitrogen atom. N-alkylation and N-arylation are fundamental strategies for elaborating the structure of sulfonamides to access diverse chemical entities.

N-Alkylation and N-Arylation Strategies

The N-H bond of sulfonamides is acidic, allowing for its functionalization via alkylation and arylation. ku.edu A variety of methods have been developed for these transformations. N-alkylation can be achieved using alkyl halides, often in the presence of a base or, in some cases, Lewis acid catalysts like FeCl₃ and ZnCl₂. dnu.dp.ua For instance, the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene proceeds to give the corresponding N-pentenyl sulfonamide. nih.gov Alcohols can also be used as green alkylating reagents in the presence of catalysts like manganese dioxide. organic-chemistry.org

N-arylation of sulfonamides, particularly α-bromo-benzenesulfonamides, can be accomplished using copper-catalyzed cross-coupling reactions with various amines. ku.edu This approach has been utilized in a one-pot protocol to synthesize benzothiadiazin-3-one-1,1-dioxides, where an initial N-arylation is followed by an intramolecular cyclization. ku.edu Furthermore, organocatalytic atroposelective N-alkylation methods have been developed using chiral amine catalysts to produce important classes of axially chiral N-aryl sulfonamides. researchgate.net These strategies highlight the versatility of the sulfonamide group for creating complex and functionally rich molecules. organic-chemistry.orgresearchgate.net

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For 2-Bromobenzenesulfonamide, both ¹H and ¹³C NMR provide key insights.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. A study of this compound in DMSO-d₆ showed a multiplet in the range of δ 8.06–7.97 ppm for one aromatic proton. rsc.org Another signal, a doublet of doublets, appeared at δ 7.83 ppm (J = 7.7, 1.5 Hz), with the remaining aromatic protons appearing as a multiplet between δ 7.63 and 7.44 ppm. rsc.org The two protons of the sulfonamide group (SO₂NH₂) typically appear as a singlet. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound in DMSO-d₆, the following chemical shifts have been reported: δ 142.62, 134.94, 133.30, 129.07, 127.93, and 118.80 ppm. rsc.org These shifts correspond to the six carbon atoms of the brominated benzene (B151609) ring.

Table 1: NMR Spectroscopic Data for this compound

| Type of NMR | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | DMSO-d₆ | 8.06–7.97 (m, 1H), 7.83 (dd, J = 7.7, 1.5 Hz, 1H), 7.63–7.44 (m, 4H) rsc.org |

| ¹³C NMR | DMSO-d₆ | 142.62, 134.94, 133.30, 129.07, 127.93, 118.80 rsc.org |

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. libretexts.org The covalent bonds in a molecule vibrate at specific frequencies, and when exposed to IR radiation of the same frequency, they absorb the energy, leading to a peak in the IR spectrum. libretexts.org

For sulfonamides, characteristic absorption bands are observed for the N-H and S=O stretching vibrations. The N-H stretching vibrations of the sulfonamide group typically appear in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of the bromine atom on the benzene ring will also influence the fingerprint region of the spectrum (below 1500 cm⁻¹).

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that enables the analysis of solid and liquid samples directly, without the need for extensive sample preparation. doi.orgnih.gov

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. nih.gov It is complementary to IR spectroscopy. While IR absorption requires a change in the dipole moment of the molecule during a vibration, Raman scattering requires a change in the polarizability. vscht.cz Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide further details about the vibrations of the benzene ring and the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. researchgate.net In the mass spectrum of this compound, the molecular ion peak would be expected, corresponding to its molecular weight of approximately 236.09 g/mol . echemi.com Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve the loss of SO₂ (64 amu) or the cleavage of the C-S or S-N bonds.

X-ray Crystallography and Structural Analysis

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. omu.edu.tr By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed model of the arrangement of atoms in the crystal lattice can be generated. omu.edu.trtulane.edu This provides precise information on bond lengths, bond angles, and torsion angles.

For a derivative, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, X-ray crystallography revealed a monoclinic crystal system with the space group P2₁/c. iucr.orgresearchgate.net The analysis of this related structure provides insights into the likely conformation and intermolecular interactions of this compound itself.

The conformation of the sulfonamide group is a key feature of its structure. In the crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the sulfonamide group adopts a staggered conformation around the N-S bond. researchgate.netnih.gov This is a common and energetically favorable arrangement for sulfonamides. researchgate.net The C-S-N-H torsion angle was found to be 97(3)°, with the nitrogen atom's lone pair bisecting the O=S=O angle. researchgate.netnih.gov The C-C-S-N torsion angle was -57.7(3)°, indicating that the ortho-substituted carbon atom bisects one of the O=S-N angles. researchgate.netnih.gov

Hydrogen bonding plays a significant role in the crystal packing of sulfonamides. In the crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, molecules form inversion dimers through pairs of N-H···N hydrogen bonds. researchgate.netnih.gov These dimers are further organized into layers by weaker N-H···O interactions involving the amino group and one of the oxygen atoms of the sulfonamide moiety. researchgate.netnih.gov Such hydrogen bonding networks are crucial in stabilizing the crystal lattice. iucr.orgiucr.org

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

The investigation for information was centered on obtaining detailed findings, including d_norm maps, 2D fingerprint plots, and the percentage contributions of various intermolecular contacts, which are the hallmarks of Hirshfeld surface analysis. This analytical technique is crucial for understanding the packing of molecules in a crystal and the nature and extent of their intermolecular interactions.

While studies on derivatives of this compound, such as N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide and N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, are present in the literature and include detailed crystallographic and, in some cases, Hirshfeld surface analyses, these findings are specific to the studied derivatives. The introduction of additional functional groups fundamentally alters the electronic and steric properties of the molecule, leading to different crystal packing and intermolecular interactions. Therefore, the data from these derivatives cannot be extrapolated to represent the parent compound, this compound.

The absence of dedicated research on the Hirshfeld surface analysis of this compound means that the detailed data tables and specific research findings required for a thorough discussion under this topic could not be compiled. Further research and crystallographic studies on this compound are necessary to provide the data for such an analysis.

Computational Studies and Theoretical Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2-bromobenzenesulfonamide and related compounds, DFT studies have been instrumental in elucidating reaction mechanisms and understanding regioselectivity.

One notable application involves the study of iridium-catalyzed C-H activation and deuteration of primary sulfonamides, including this compound. amazonaws.com In this research, DFT calculations, specifically using the M06 functional with the Gaussian 09 software package, were performed to model the reaction pathway. amazonaws.com These computational studies help in understanding the energetics of intermediate steps and transition states, providing a mechanistic rationale for the observed ortho-C-H bond activation, which is a highly regioselective process.

DFT calculations are also employed to analyze the fundamental electronic properties of this compound derivatives. For instance, methods like B3LYP with basis sets such as 6-311+G(d,p) can be used to predict electrostatic potential maps. These maps are valuable for understanding how the molecule interacts with other reagents and can help predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining the regioselectivity of various reactions.

While detailed DFT studies on every reaction mechanism involving this compound are not extensively published, the principles have been applied to the broader class of sulfonamides. For example, theoretical studies on related sulfanilamide (B372717) derivatives have used DFT to perform conformational and electronic analysis, which are foundational to understanding their reactivity. researchgate.net In the synthesis of complex heterocyclic systems like spiro(N-benzoisothiazole dioxide-pyrazole) from this compound, mechanistic pathways involving cyclization can be proposed, which are suitable for investigation using DFT to determine the most energetically favorable route. researchgate.net

Molecular Modeling of Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is particularly valuable in medicinal chemistry for studying how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme. These studies are key to rational drug design. ethz.ch

A prominent example is the use of molecular docking to study inhibitors of human carbonic anhydrase (hCA) derived from this compound. nih.gov In one study, various pyrrole (B145914) and indole (B1671886) derivatives were synthesized and their inhibitory activity against different hCA isoforms (I, II, IX, and XII) was evaluated. Docking experiments were performed to understand the molecular basis of this inhibition. The simulations revealed that the sulfonamide nitrogen atom forms a crucial interaction with the zinc atom located in the catalytic site of the enzyme. nih.gov This type of modeling provides a three-dimensional view of the binding mode and helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. ethz.ch

The general principles of protein-ligand interactions considered in such models include:

Hydrogen Bonds: These are critical for specificity and affinity, with typical heavy atom-to-acceptor distances ranging from 2.7 to 3.2 Å. ethz.ch

Electrostatic Interactions: Charged residues in the protein's active site, such as aspartate or lysine, can form salt bridges with oppositely charged moieties on the ligand. ethz.ch

Hydrophobic Interactions: The nonpolar parts of the ligand and protein can interact favorably, driving the binding process.

Molecular modeling has also been suggested as a tool to investigate the interaction of this compound derivatives with other targets, such as bacterial dihydropteroate (B1496061) synthase, the enzyme inhibited by sulfa drugs. By modeling these interactions, researchers can predict the binding affinity and specificity of novel derivatives before they are synthesized. ethz.ch

Structure-Activity Relationship (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. Computational approaches are integral to modern SAR analysis, allowing for the rationalization of experimental data and the prediction of the activity of new compounds.

For derivatives of this compound, computational methods have been used in conjunction with experimental screening to build robust SAR models. A clear example comes from the study of hCA inhibitors, where derivatives were synthesized using this compound as a starting material. nih.gov The study established distinct SARs based on the inhibition constants (Ki) against various hCA isoforms.

Key findings from this research include:

Importance of Sulfonamide Position: Shifting the sulfonamide group on the phenyl ring from the para position to the meta or ortho position resulted in a significant decrease in inhibitory activity against hCA I. This highlights the critical role of the substituent's position for optimal interaction with the target enzyme. nih.gov

Effect of Substituents: The presence of a 3,4,5-trimethoxyphenyl group was found to be correlated with strong inhibition, particularly for the hCA XII isoform. nih.gov

These experimental findings can be rationalized using computational docking, which shows how the different structural arrangements affect the binding mode and affinity within the enzyme's active site. nih.gov

Furthermore, the presence of multiple halogens, as in 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, offers a unique opportunity for SAR studies. Computational analysis can help dissect the individual contributions of the bromine and fluorine atoms to binding affinity, selectivity, and metabolic stability, guiding the design of analogues with improved properties.

| Structural Feature | Observation | Computational Insight | Reference |

|---|---|---|---|

| Position of Sulfonamide Group | para-substitution leads to higher activity than meta or ortho for hCA I inhibition. | Molecular docking shows that the para position allows for optimal orientation and interaction with the catalytic zinc ion and active site residues. | nih.gov |

| Presence of 3,4,5-trimethoxyphenyl Group | Correlated with strong inhibition of hCA XII. | Modeling indicates this bulky, electron-rich group forms favorable hydrophobic and/or hydrogen bond interactions in the active site of hCA XII. | nih.gov |

| Dual Halogen Substitution (Br, F) | Presents opportunities to modulate binding affinity and selectivity. | DFT and NBO (Natural Bond Orbital) analysis can be used to study how each halogen affects the electronic properties and non-covalent interactions of the molecule. |

Quantum Chemical Calculations in Catalyst Design

Quantum chemical calculations, particularly DFT, are not only used to study reaction mechanisms but also to understand and design catalysts for reactions involving specific substrates like this compound. These calculations can predict the efficacy of a potential catalyst, explain its selectivity, and guide its optimization.

A key example is the computational investigation of the iridium-catalyzed C-H activation of primary sulfonamides. amazonaws.com In this work, quantum chemical calculations were performed to elucidate the mechanism of the catalytic cycle. The study modeled the interaction between the this compound substrate and the iridium catalyst. By calculating the energy profiles of different potential pathways, researchers could identify the most likely mechanism, including the key steps of substrate coordination, C-H bond cleavage, and product release. amazonaws.com

Such computational studies are crucial for:

Understanding Catalyst Activity: They reveal the electronic and steric factors that make a particular catalyst effective.

Explaining Regioselectivity: Calculations can show why a catalyst directs a reaction to a specific position on the substrate, such as the ortho position of the benzene (B151609) ring in the iridium-catalyzed reaction. amazonaws.com

Rational Catalyst Improvement: By understanding the existing catalytic cycle, researchers can computationally screen modifications to the catalyst's structure (e.g., changing the ligands) to enhance its performance, stability, or selectivity for future applications.

While the primary focus in the cited study was on mechanistic elucidation rather than de novo design, the insights gained are fundamental to the rational design of new and improved catalysts for transformations of this compound and related molecules. amazonaws.com

Applications of 2 Bromobenzenesulfonamide in Medicinal Chemistry

As a Precursor for Pharmaceutical Agents

2-Bromobenzenesulfonamide is a key intermediate in the synthesis of molecules designed to treat a wide array of conditions, including bacterial infections, inflammation, cancer, and viral diseases. The benzenesulfonamide (B165840) moiety is a well-established pharmacophore, and the strategic placement of the bromine atom provides a handle for synthetic transformations, such as cross-coupling reactions, to build molecular diversity.

The sulfonamide functional group is historically significant in the development of antibacterial drugs. ekb.eg These agents typically act by inhibiting dihydrofolate synthetase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth and replication. ontosight.ai this compound serves as a precursor for novel sulfonamide-based antibacterial agents.

Research has demonstrated the synthesis of new aryl thiazolone–benzenesulfonamides which were evaluated for their antimicrobial activity. rsc.org Certain derivatives showed significant inhibitory effects. For instance, compounds 4g and 4h in one study exhibited potent anti-biofilm activity against Klebsiella pneumoniae, with inhibition percentages of 79.46% and 77.52%, respectively. rsc.org Another study reported the synthesis of sulfonamides derived from 2-amino-5-bromo/nitropyridine, with one particular sulfonamide showing promising activity against both Gram-positive and Gram-negative bacterial strains, with a minimum inhibitory concentration (MIC) ranging from 0.22-1.49 μM. researchgate.net These findings underscore the utility of the this compound scaffold in creating new compounds to combat bacterial infections.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | Activity | Citation |

|---|---|---|---|

| Derivative 4g | Klebsiella pneumoniae (biofilm) | 79.46% inhibition | rsc.org |

| Derivative 4h | Klebsiella pneumoniae (biofilm) | 77.52% inhibition | rsc.org |

| Sulfonamide 5 | Gram-positive & Gram-negative strains | MIC: 0.22-1.49 μM | researchgate.net |

Chronic inflammation is implicated in numerous diseases, and developing effective anti-inflammatory drugs is a major focus of pharmaceutical research. nih.gov Benzenesulfonamide derivatives, originating from precursors like this compound, have been explored for their potential as anti-inflammatory agents. ontosight.ai

One research avenue involves the synthesis of novel isoflavone/benzo-δ-sultam hybrids. researchgate.net These compounds were constructed through a two-step reaction involving the coupling of 2-halobenzenesulfonamide derivatives with terminal alkynes. researchgate.net Similarly, new dihydropyrimidine/sulphonamide hybrids have been developed and tested as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. frontiersin.org One of the most potent compounds from this series, 3j , exhibited significant anti-inflammatory effects, which were stronger than the standard drug celecoxib (B62257) after three and five hours of administration. frontiersin.org Furthermore, a series of 6-fluoro benzothiazole (B30560) substituted 1,2,4-triazole (B32235) derivatives were synthesized and showed significant anti-inflammatory activity, with compound TZ9 emerging as the most potent. ekb.eg

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target/Model | Activity | Citation |

|---|---|---|---|

| Hybrid 3j | mPGES-1 / 5-LOX | IC₅₀: 0.92 µM (mPGES-1), 1.98 µM (5-LOX) | frontiersin.org |

| TZ9 | In vivo model | Surpassed efficacy of diclofenac (B195802) sodium | ekb.eg |

Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival and metastasis, making them attractive targets for anticancer drug development. rsc.orgnih.govmdpi.com The primary sulfonamide moiety is a highly effective zinc-binding group (ZBG) for inhibiting CAs, and this compound is a key starting material for these inhibitors. rsc.orgmdpi.com

Numerous studies have reported the synthesis of benzenesulfonamide derivatives as potent and selective CA IX inhibitors. For example, a series of aryl thiazolone–benzenesulfonamides were synthesized, with derivatives 4e , 4g , and 4h showing excellent and selective inhibition against CA IX. rsc.org Another study described novel benzenesulfonamide derivatives where compound 12i was the most active inhibitor against hCA IX with an inhibition constant (KI) of 38.8 nM. nih.gov This compound also showed potent cytotoxic activity against the MDA-MB-468 breast cancer cell line under hypoxic conditions, with an IC₅₀ value of 1.48 ± 0.08 µM. nih.gov The synthesis of indole-1,2,3-triazole chalcone (B49325) hybrids incorporating a benzenesulfonamide group also yielded potent CA inhibitors, with some compounds showing greater potency against the hCA I isoform than the standard drug acetazolamide. nih.gov These studies highlight the critical role of the this compound scaffold in developing targeted anticancer therapies.

Table 3: Carbonic Anhydrase IX (CA IX) Inhibition by this compound Derivatives

| Compound | Inhibition Constant (Kᵢ or IC₅₀) | Selectivity/Other Activity | Citation |

|---|---|---|---|

| Derivative 4e | IC₅₀: 10.93–25.06 nM | Selective for CA IX over CA II | rsc.org |

| Derivative 12i | Kᵢ: 38.8 nM | Cytotoxic IC₅₀: 1.48 µM (MDA-MB-468 cells) | nih.gov |

| MMH-1 | Not specified | Selectively affects MDA-MB-231 cells | nih.gov |

| Derivative 6o | Kᵢ: 10-41.9 nM (hCA XII) | Active against hCA II and hCA IX | nih.gov |

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical step in its lifecycle and a key target for antiviral therapy. mdpi.comnih.gov This process is mediated by the viral envelope glycoproteins gp120 and gp41. mdpi.com Researchers have designed inhibitors that block the interaction between gp120 and the host cell's CD4 receptor.

In an effort to develop new HIV entry inhibitors, scientists have used the sulfonamide group as a bioisosteric replacement for an α-ketoamide group found in a known inhibitor. acs.org This research led to the synthesis of a series of analogs, with the hypothesis that the sulfonamide could mimic the conformation of the α-ketoamide when bound to the gp120 target. acs.org The synthesis of these analogs would involve a precursor such as 2-bromobenzenesulfonyl chloride, which is derived from this compound. The most potent of these sulfonamide-based analogs, 14i , demonstrated antiviral potency comparable to the original α-ketoamide inhibitor, validating the design strategy. acs.org

Table 4: HIV Entry Inhibitor Activity

| Compound | Target | Activity | Citation |

|---|---|---|---|

| Analog 14i | HIV gp120 | Potency comparable to α-ketoamide inhibitor BMS 806 | acs.org |

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. nih.gov this compound has been used as a precursor in the synthesis of compounds targeting the Plasmodium falciparum parasite.

One approach has been the development of inhibitors for protein farnesyltransferase (FTase), an enzyme essential for parasite viability. nih.gov The synthesis of these inhibitors involved the use of 2-bromobenzenesulfonyl chloride to create compounds based on an ethylenediamine (B42938) scaffold. nih.gov Another strategy involves synthesizing pyrimidine-tethered sulfonamide derivatives designed to combat drug resistance. rsc.org Additionally, a series of pyrazole-pyrazoline compounds substituted with benzenesulfonamide were synthesized and showed activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov A mechanistic study of compound 7o from this series indicated that it acts by inhibiting the formation of β-hematin, a crucial process in the parasite's detoxification of heme. nih.gov

Table 5: Antimalarial Activity of this compound Derivatives

| Compound | Target/Strain | Activity (EC₅₀) | Citation |

|---|---|---|---|

| Compound 7o | P. falciparum (CQ-sensitive & resistant) | < 2 μM | nih.gov |

| Ethylenediamine derivatives | P. falciparum FTase | Inhibitory activity | nih.gov |

Type 2 diabetes is a chronic metabolic disorder affecting millions worldwide, and the search for new and improved pharmacological agents is ongoing. nih.govfrontiersin.org The sulfonamide and related sulfonylurea moieties are well-known pharmacophores in antidiabetic drugs. brieflands.com

Research has led to the synthesis of a bromobenzenesulfonamide derivative of metformin, a widely used antidiabetic drug. The resulting compound, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide , combines features of both parent molecules. researchgate.netscilit.comdntb.gov.ua In other work, a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity. brieflands.com Four of these compounds demonstrated remarkable hypoglycemic properties when compared to the well-known antidiabetic agent glibenclamide. brieflands.com Furthermore, novel sulfonamide-pyrazole hybrids have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Several of these compounds, including 3a , 3b , 3h , and 6 , showed excellent inhibitory potential against α-glucosidase, with some being more potent than the standard drug acarbose. nih.gov

Table 6: Antidiabetic Potential of this compound Derivatives

| Compound | Target/Activity | Result | Citation |

|---|---|---|---|

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide | Metformin derivative | Synthesized and structurally analyzed | researchgate.netscilit.comdntb.gov.ua |

| N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives | In vivo hypoglycemic activity | Remarkable activity compared to glibenclamide | brieflands.com |

| Hybrid 3a | α-glucosidase inhibition | IC₅₀: 19.39 μM (more potent than acarbose) | nih.gov |

| Hybrid 3b | α-glucosidase inhibition | IC₅₀: 25.12 μM (more potent than acarbose) | nih.gov |

Agents for Malaria Treatment

Synthesis of Biologically Active Sulfonamide Analogues

This compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The presence of the bromine substituent enhances its reactivity, allowing for efficient functionalization in organic synthesis to create complex molecules. chemimpex.com This has led to its use in the development of novel drugs, particularly in the creation of sulfonamide antibiotics and other therapeutic agents. chemimpex.com

Design and Synthesis of Novel Sulfonamide Derivatives

The synthesis of novel sulfonamide derivatives from this compound often involves the reaction of the sulfonamide nitrogen with various alkyl or aryl halides. For instance, N-alkylation of this compound can be achieved using different alkyl halides in the presence of a base like lithium hydride in a solvent such as N,N-dimethylformamide (DMF). researchgate.net This approach has been utilized to produce a range of N-substituted derivatives.

In one study, N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide was synthesized and subsequently reacted with various alkyl and aryl halides to yield a series of N-substituted sulfonamides. researchgate.net Another example involves the reaction of this compound with n-propylisocyanate in the presence of potassium carbonate to form N-propyl-N-(2-bromophenylsulfonyl)urea. google.com

Furthermore, this compound has been used as a starting material in the synthesis of more complex heterocyclic systems. For example, it can be used to prepare biphenyl (B1667301) derivatives, which are important structural motifs in many pharmaceuticals. google.com The synthesis of heteroaromatic-based benzenesulfonamide derivatives has also been reported, where substituted benzenesulfonyl chlorides are reacted with various amines. nih.gov

The following table provides examples of synthesized derivatives starting from or incorporating the this compound scaffold:

| Starting Material | Reagents and Conditions | Product | Reference |

| N-(2-ethoxyphenyl) benzenesulfonamide | Bromine, glacial acetic acid | N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide | researchgate.net |

| This compound | n-propyliocyanate, K2CO3, dimethoxypropane | N-propyl-N-(2-bromophenylsulfonyl)urea | google.com |

| This compound | 4-hydrazinobenzenesulfonamide hydrochloride | 4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide | nih.gov |

| 1,4-benzodioxane-6-amine | 4-bromobenzenesulfonyl chloride, aqueous alkaline media | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide | x-mol.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of sulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen. Structure-activity relationship (SAR) studies help in understanding these influences and in designing more potent and selective compounds.

The bromine atom at the ortho position of the benzenesulfonamide core is often critical for biological activity. rsc.org It can participate in halogen bonding with the biological target, thereby enhancing binding affinity. rsc.org The substitution pattern on the phenyl ring and the nature of the group attached to the sulfonamide nitrogen play a crucial role in determining the compound's efficacy and pharmacokinetic profile.

For instance, in a series of N-(4-(benzothiazole-2-yl) phenyl)-4-bromobenzenesulfonamides synthesized for their anticonvulsant activity, the nature of the substituent on the benzothiazole ring was found to significantly affect the activity. lookchem.com Similarly, in a study of benzenesulfonamide derivatives as carbonic anhydrase IX inhibitors, it was found that the introduction of eugenol (B1671780) aldehyde or vanillin (B372448) moieties (electron-donating groups) on the scaffold resulted in compounds with significant inhibitory activity and selectivity towards tumor-associated carbonic anhydrase IX over cytosolic CA II. nih.gov

The lipophilicity of the molecule, which is influenced by the substituents, is a key factor affecting pharmacokinetic properties such as absorption and distribution. For example, the presence of a 4-fluorobenzyl group on the sulfonamide nitrogen enhances lipophilicity and binding affinity in biological assays. x-mol.com Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on some benzenesulfonamide derivatives have shown that compounds with good lipophilicity (logP < 5) often exhibit favorable pharmacokinetic properties. rsc.org

The following table summarizes the influence of different substituents on the biological activity of some brominated sulfonamide derivatives:

| Compound Series | Substituent Variation | Effect on Activity | Biological Target | Reference |

| N-(4-(benzothiazole-2-yl) phenyl) benzenesulfonamides | Substituents on the benzothiazole ring | Varied anticonvulsant activity | Nicotinic acetylcholine (B1216132) receptors | lookchem.com |

| Thiazol-4-one-benzenesulfonamides | Eugenol aldehyde or vanillin moieties | Enhanced inhibitory activity and selectivity | Carbonic Anhydrase IX | nih.gov |

| N-benzyl benzenesulfonamides | 4-fluorobenzyl group | Enhanced lipophilicity and binding affinity | Bacterial dihydropteroate (B1496061) synthase | x-mol.com |

| Coumarin (B35378) 7-sulfonamide derivatives | Chloro substitution on the coumarin ring | Stronger fungicidal activity | Botrytis cinerea | nih.gov |

The stereochemistry of sulfonamide derivatives can have a profound impact on their biological activity. The synthesis of chiral, non-racemic sulfonamides is an area of active research. While specific studies focusing on the stereoselective synthesis of this compound derivatives are not extensively detailed in the provided context, the general principles of asymmetric synthesis are applicable.

For example, the catalytic enantioselective synthesis of N-C axially chiral sulfonamide derivatives has been achieved through methods like the Tsuji-Trost allylation. nih.gov Such approaches can be potentially applied to this compound to generate enantiomerically pure compounds for biological evaluation. The three-dimensional arrangement of substituents around a chiral center can dictate the binding orientation of the molecule within the active site of a biological target, leading to significant differences in potency between enantiomers. In a study on N-(2-amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the specific conformation adopted by the sulfonamide group and the dihedral angle between the aromatic rings were determined, highlighting the importance of the molecule's three-dimensional structure. researchgate.net

Influence of Substituents on Activity and Pharmacokinetic Properties

Role in Agrochemicals (e.g., Herbicides and Fungicides)

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry for the production of herbicides and fungicides. chemimpex.comlookchem.com Its ability to selectively inhibit certain biological pathways in pests and pathogens makes it a crucial component in the design of effective crop protection agents. chemimpex.com

For instance, N-t-Butyl 4-bromobenzenesulfonamide (B1198654) is used as a precursor in the production of herbicides and fungicides. In a notable study, a series of novel coumarin 7-sulfonamide derivatives were synthesized and evaluated for their fungicidal activity against several plant pathogenic fungi. nih.gov One of the derivatives, N-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)-4-bromobenzenesulfonamide, exhibited significant fungicidal activity against Botrytis cinerea. nih.gov This highlights the potential of incorporating the bromobenzenesulfonamide moiety into more complex structures to develop new and effective fungicides.

The development of new pesticides is crucial to combat the emergence of resistance in plant pathogens. The sulfonamide group is present in several commercial pesticides, such as the fungicide amisulbrom. researchgate.net The synthesis of novel sulfonamide derivatives, including those derived from this compound, represents a promising strategy for the discovery of new agrochemicals with improved efficacy and environmental profiles.

Advanced Research Directions and Future Perspectives

Catalytic Asymmetric Synthesis of Benzosultams and Related Heterocycles

The synthesis of chiral benzosultams is a significant challenge in organic chemistry. These molecules, which can serve as chiral auxiliaries or possess inherent biological activity, require precise control over stereochemistry. mdpi.comacs.org Recent research has made strides in the catalytic asymmetric synthesis of these compounds. One notable approach involves the use of transition metal catalysts paired with chiral ligands. For instance, cobalt(II) catalysts with D2-symmetric amidoporphyrins have been successfully employed for the intramolecular C(sp³)–H amination of sulfamoyl azides, producing five-membered chiral cyclic benzosultams in good yields and with high enantioselectivity. mdpi.com This method has proven scalable to the 10-mmol level without a decrease in efficiency. mdpi.com

Another powerful strategy is the palladium-catalyzed asymmetric addition of arylboronic acids to saccharin-derived cyclic N-sulfonylketimines. acs.org This reaction, which can be catalyzed by a Pd complex of a trifluoromethyl-substituted pyridine-oxazoline ligand, yields optically enriched cyclic sulfonamides containing a quaternary stereocenter. acs.org The resulting benzosultams have demonstrated interesting biological properties and can function as valuable chiral auxiliaries in further synthetic transformations. acs.org

| Catalyst System | Reaction Type | Product | Key Features |

|---|---|---|---|

| Co(II)-catalysts of D2-symmetric amidoporphyrins | Intramolecular C(sp³)–H amination | Five-membered chiral cyclic benzosultams | Good yields, high enantioselectivities, scalable. mdpi.com |

| Pd complex with trifluoromethyl-substituted pyridine-oxazoline ligand | Asymmetric addition of arylboronic acids to N-sulfonylketimines | Optically enriched cyclic sulfonamides (benzosultams) with quaternary stereocenters. acs.org | Produces valuable chiral auxiliaries. acs.org |

Development of Novel Dual Catalytic Systems

To overcome existing challenges and unlock new reactivity, researchers are increasingly turning to dual catalytic systems. mdpi.comresearchgate.net This approach involves the synergistic combination of two different catalytic cycles to achieve transformations that are difficult or impossible with a single catalyst. A promising avenue of exploration is the merger of transition metal catalysis with photoredox catalysis. mdpi.comresearchgate.net This combination can provide novel solutions for the synthesis of complex heterocyclic structures.

For example, a dual catalytic system combining visible light photoredox catalysis and cobalt catalysis has been developed for the preparation of dihydropyrazole-fused benzosultams from β,γ-unsaturated hydrazones. mdpi.com In this system, the photocatalyst initiates a radical reaction, and the cobalt catalyst facilitates a subsequent aromatization step. mdpi.com Similarly, the combination of photoredox and gold catalysis has been utilized for the synthesis of benzosultams. mdpi.com The rational design of such dual catalytic systems, potentially combining transition metal or organocatalysis with photoredox catalysis, is seen as a key strategy to address current limitations in benzosultam synthesis. mdpi.comresearchgate.net

The merger of high-valent cobalt catalysis and photoredox catalysis is another area of active research. rsc.org This dual system offers a sustainable approach for oxidative C–H bond functionalization, harnessing light energy to drive the reaction. rsc.org While still an emerging field, the development of these novel dual catalytic strategies holds significant promise for advancing the synthesis of benzosultams and other complex molecules. rsc.org

Continuous Flow Processing for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents a significant hurdle for many chemical processes. Continuous flow processing offers a promising solution to this challenge by enabling safer, more efficient, and scalable manufacturing. mdpi.comresearchgate.net The application of continuous flow technology to the synthesis of benzosultams and their derivatives is an area of growing interest. acs.org

One of the key requirements for successful flow chemistry is the immobilization of the catalyst. acs.org Recent work has demonstrated the successful immobilization of a trifluoromethyl-substituted pyridine-oxazoline ligand on a polymer support. acs.org The resulting heterogeneous catalyst, when used in a palladium-catalyzed reaction, showed remarkable stability over multiple reaction cycles in a batch process. acs.org Critically, the transition to a continuous flow system resulted in even higher turnover numbers compared to the batch arrangement, highlighting the potential of this technology for the large-scale synthesis of benzosultams. acs.org

The optimization of flow reactor parameters, such as flow rate and pressure, is crucial for maximizing reaction efficiency. acs.org Increased pressure in a flow system can enhance the diffusion of reactants into a swollen polymer-supported catalyst, leading to improved performance over batch systems. acs.org The development of efficient flow reactors is a key step towards the industrial production of these important heterocyclic compounds. acs.orgresearchgate.net

Exploration of New Reaction Inventions and Complex Molecule Construction

2-Bromobenzenesulfonamide serves as a versatile building block for the invention of new reactions and the construction of complex molecular architectures. researchgate.netchemimpex.com Its reactivity allows for its participation in a wide range of transformations, leading to the synthesis of diverse heterocyclic systems. mdpi.comresearchgate.net

One-pot cascade reactions starting from 2-bromobenzenesulfonamides have proven to be an elegant and efficient strategy. mdpi.com For instance, a palladium/copper-catalyzed one-pot Sonogashira coupling/hydroamination cascade with terminal alkynes provides a direct route to benzosultams. mdpi.comorganic-chemistry.orgorganic-chemistry.org This approach and others like it, which involve the formation of multiple bonds in a single operation, are highly desirable for their atom and step economy. researcher.life

Q & A

Q. What frameworks reconcile contradictions in structure-activity relationships (SAR) for sulfonamide-based inhibitors?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to correlate electronic descriptors (Hammett σ) with bioactivity. Validate models using leave-one-out cross-validation (Q > 0.5). Conflicting SAR may arise from off-target effects, requiring proteome-wide selectivity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。